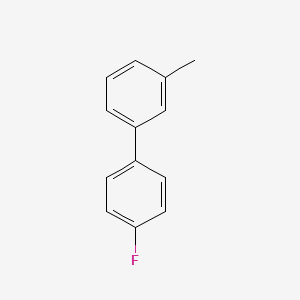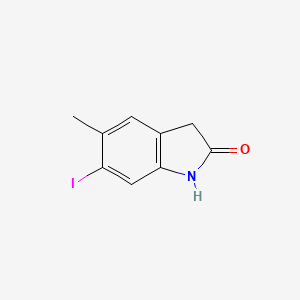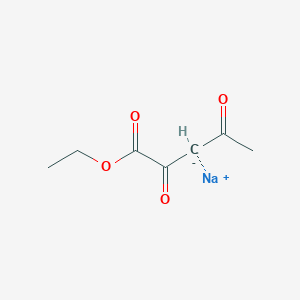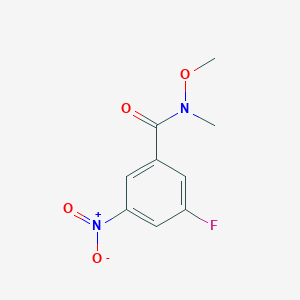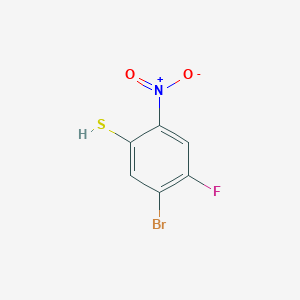![molecular formula C15H10ClF3O3 B15203116 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate CAS No. 50594-77-9](/img/structure/B15203116.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and phenyl acetate.
Etherification: The phenol undergoes etherification with phenyl acetate in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide, in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 100-150°C, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and safety. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Flow Reactors: These reactors provide better control over reaction parameters, such as temperature and residence time, leading to improved product quality.
Phase Transfer Catalysis: The use of phase transfer catalysts facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
Applications De Recherche Scientifique
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Molecular Targets: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
50594-77-9 |
|---|---|
Formule moléculaire |
C15H10ClF3O3 |
Poids moléculaire |
330.68 g/mol |
Nom IUPAC |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C15H10ClF3O3/c1-9(20)21-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)16)15(17,18)19/h2-8H,1H3 |
Clé InChI |
KNFRYRRZMRETJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


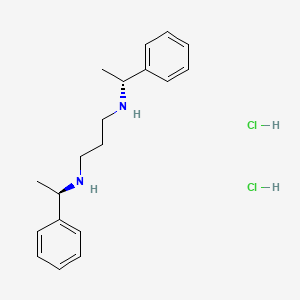
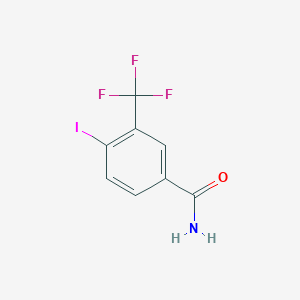
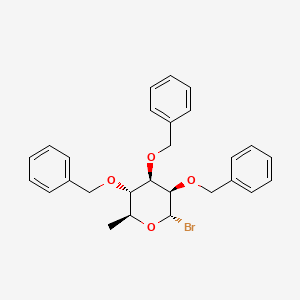
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
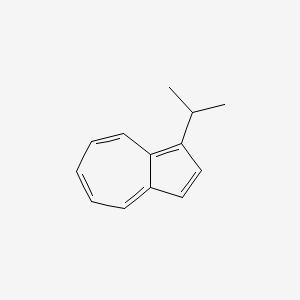
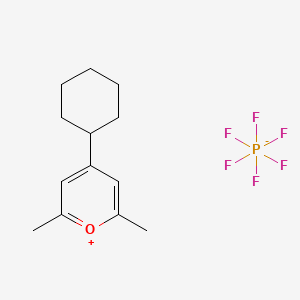
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
